molecular formula C14H31N3O B14022463 n,n-Bis[2-(diethylamino)ethyl]acetamide CAS No. 5441-23-6

n,n-Bis[2-(diethylamino)ethyl]acetamide

Cat. No.: B14022463
CAS No.: 5441-23-6
M. Wt: 257.42 g/mol
InChI Key: MKBJLFDFSVJMRZ-UHFFFAOYSA-N
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Description

n,n-Bis[2-(diethylamino)ethyl]acetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two diethylaminoethyl groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Bis[2-(diethylamino)ethyl]acetamide typically involves the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

n,n-Bis[2-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

n,n-Bis[2-(diethylamino)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of n,n-Bis[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    n,n-Dimethylacetamide: Similar in structure but with different substituents.

    n,n-Diethylacetamide: Another related compound with distinct properties.

    n,n-Bis[2-(dimethylamino)ethyl]acetamide: A closely related compound with dimethylamino groups instead of diethylamino groups.

Uniqueness

n,n-Bis[2-(diethylamino)ethyl]acetamide stands out due to its specific diethylaminoethyl groups, which confer unique chemical and biological properties. These groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

5441-23-6

Molecular Formula

C14H31N3O

Molecular Weight

257.42 g/mol

IUPAC Name

N,N-bis[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C14H31N3O/c1-6-15(7-2)10-12-17(14(5)18)13-11-16(8-3)9-4/h6-13H2,1-5H3

InChI Key

MKBJLFDFSVJMRZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCN(CC)CC)C(=O)C

Origin of Product

United States

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